![molecular formula C13H22INO3 B2816759 Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate CAS No. 1391733-31-5](/img/structure/B2816759.png)
Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique hexahydrofuro[3,2-c]pyridine structure, which includes an iodomethyl group and a tert-butyl ester. The racemic nature of the compound indicates that it consists of an equal mixture of two enantiomers, which are mirror images of each other.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate typically involves a multi-step process. One common approach is the enantioselective synthesis through a multicatalytic and multicomponent process. This method involves a three-component coupling reaction between an alkynol, an aldehyde, and an arylamine, catalyzed by a gold complex and a chiral BINOL-derived phosphoric acid . The reaction conditions are carefully controlled to ensure the formation of the desired stereoisomers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the resolution of racemic mixtures into individual enantiomers can be achieved through techniques such as chiral chromatography or crystallization.
化学反応の分析
Types of Reactions
Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Cyclization Reactions: The hexahydrofuro[3,2-c]pyridine structure can participate in cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce an oxidized form of the compound with altered functional groups.
科学的研究の応用
Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: It serves as a probe in studying biological processes and interactions due to its unique structure and reactivity.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexahydrofuro[3,2-c]pyridine structure may also interact with specific receptors or ion channels, modulating their function.
類似化合物との比較
Similar Compounds
Hexahydrofuro[3,2-c]quinolines: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Iodomethyl-substituted Pyridines: Compounds with an iodomethyl group attached to a pyridine ring, which may exhibit similar reactivity in substitution reactions.
Tert-butyl Ester Derivatives: Compounds with a tert-butyl ester functional group, which can influence the compound’s solubility and stability.
Uniqueness
Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is unique due to its combination of a hexahydrofuro[3,2-c]pyridine core, an iodomethyl group, and a tert-butyl ester. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
生物活性
Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate (CAS No. 1932796-91-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H22INO3
- Molecular Weight : 367.22 g/mol
- Structural Features : The compound contains a pyridine ring fused with a furo derivative, characterized by the presence of an iodomethyl group which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antiviral agent . Preliminary studies suggest that it may inhibit viral replication through various mechanisms:
- Inhibition of Viral Entry : The compound may interfere with the attachment of viruses to host cells.
- Disruption of Replication Processes : It could potentially inhibit viral enzymes necessary for replication.
The specific mechanisms by which this compound exerts its antiviral effects are still under investigation. However, it is hypothesized that the compound interacts with viral proteins or enzymes involved in the replication cycle.
Research Findings
A variety of studies have explored the biological activity of this compound:
Case Studies and Experimental Data
- Antiviral Activity :
- Kinase Inhibition :
Comparative Analysis
The following table summarizes key comparisons between this compound and related compounds:
Compound Name | Structural Features | Biological Activity | Notes |
---|---|---|---|
This compound | Pyridine-fused furo derivative with iodomethyl group | Antiviral; potential kinase inhibitor | Promising candidate for further development |
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate | Similar core structure without iodination | Varies; less studied in antiviral context | Different biological profile |
Tert-butyl 2-iodo-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxylate | Imidazo derivative | Potentially different mechanisms due to imidazole ring | May target different pathways |
特性
IUPAC Name |
tert-butyl (2R,3aS,7aS)-2-(iodomethyl)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO3/c1-13(2,3)18-12(16)15-5-4-11-9(8-15)6-10(7-14)17-11/h9-11H,4-8H2,1-3H3/t9-,10+,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIMUCSSHUZPPS-AXFHLTTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC(O2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)C[C@@H](O2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。